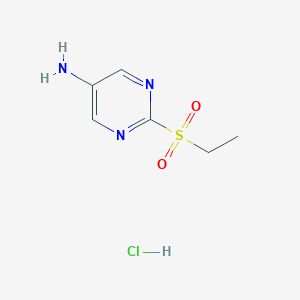

![molecular formula C17H22N2O4 B2523635 tert-Butyl-4-(Benzo[d]oxazol-2-yloxy)piperidin-1-carboxylat CAS No. 1420827-12-8](/img/structure/B2523635.png)

tert-Butyl-4-(Benzo[d]oxazol-2-yloxy)piperidin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

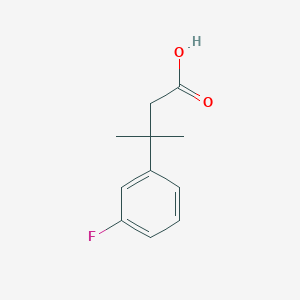

tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring bonded to a benzo[d]oxazole moiety through an ether linkage, with a tert-butyl carbamate protecting group on the nitrogen atom of the piperidine ring

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.

Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of piperidine-containing bioactive molecules.

Wirkmechanismus

Target of Action

The primary target of Tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate is the HTH-type transcriptional regulator EthR from Mycobacterium tuberculosis . This protein plays a crucial role in the regulation of gene expression in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

It is known that the compound interacts with the hth-type transcriptional regulator ethr, potentially altering its function and leading to changes in gene expression within mycobacterium tuberculosis .

Biochemical Pathways

Tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate affects the electron transport chain (ETC) in the cell membrane of Mycobacterium tuberculosis . The ETC consists of a series of redox complexes that transfer electrons from electron donors to acceptors, coupling this electron transfer with the transfer of protons across a membrane. This process generates a proton motive force, which is used to produce ATP and perform other essential cellular functions .

Pharmacokinetics

It has been reported that analogs of this compound display substantially improved pharmacokinetic parameters . These improvements may enhance the bioavailability of the compound, increasing its effectiveness.

Result of Action

The result of the action of Tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate is the potential disruption of the normal functioning of Mycobacterium tuberculosis. By interacting with the HTH-type transcriptional regulator EthR and affecting the ETC, the compound may inhibit the bacterium’s ability to survive and reproduce, particularly under the hypoxic conditions present within infected granulomas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the benzo[d]oxazole moiety: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

Etherification: The benzo[d]oxazole is then reacted with a piperidine derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Protection of the piperidine nitrogen: The final step involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. This can be done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The benzo[d]oxazole moiety can participate in electrophilic aromatic substitution reactions.

Deprotection reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Oxidation and reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substitution patterns.

Common Reagents and Conditions

Electrophilic aromatic substitution: Reagents such as nitrating agents, halogens, or sulfonating agents can be used under acidic conditions.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent can be used to remove the tert-butyl carbamate group.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

Substitution reactions: Products will vary depending on the substituent introduced to the benzo[d]oxazole ring.

Deprotection: The major product is the free amine derivative of the piperidine ring.

Oxidation and reduction: Products include piperidones and reduced piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate is unique due to the presence of the benzo[d]oxazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

tert-butyl 4-(1,3-benzoxazol-2-yloxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)19-10-8-12(9-11-19)21-15-18-13-6-4-5-7-14(13)22-15/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNZCNTRAKXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

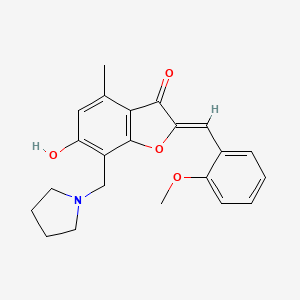

![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)

![2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2523557.png)

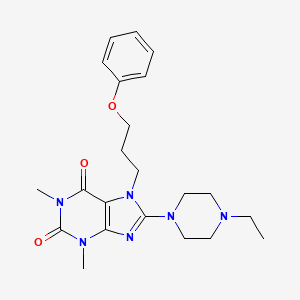

![1-(4-butoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2523559.png)

![N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2523560.png)

![Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B2523561.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B2523568.png)

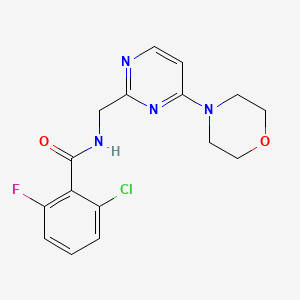

![3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea](/img/structure/B2523572.png)

![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2523573.png)